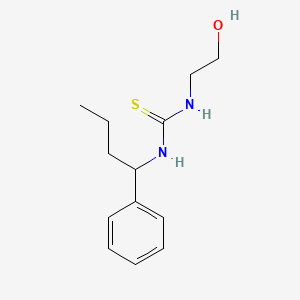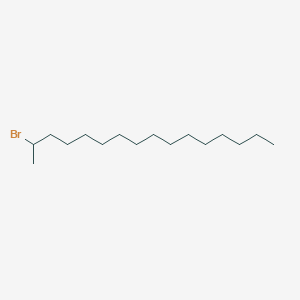
2-Bromohexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to yellow liquid or solid, depending on the temperature, and is insoluble in water but soluble in organic solvents like ether and alcohol . This compound is commonly used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromohexadecane can be synthesized through the bromination of hexadecanol. The process involves adding bromine to hexadecanol in the presence of red phosphorus as a catalyst. The reaction is carried out at a temperature of 120-130°C for about 6 hours, followed by washing and distillation to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromohexadecane primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (SN1 and SN2), where the bromine atom is replaced by other nucleophiles .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents like ethanol or water.
Elimination Reactions: In the presence of a strong base like potassium tert-butoxide (t-BuOK), this compound can undergo elimination reactions to form alkenes.
Major Products
Substitution: Depending on the nucleophile, products can include hexadecane derivatives like hexadecanol, hexadecylamine, and hexadecyl cyanide.
Elimination: The major product is hexadecene.
Scientific Research Applications
2-Bromohexadecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromohexadecane involves its reactivity as an alkylating agent. The bromine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property is exploited in various synthetic applications, where this compound acts as an intermediate in the formation of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromohexane: Similar in structure but with a shorter carbon chain (C6H13Br).
Bromocyclohexane: Contains a cyclohexane ring instead of a linear chain (C6H11Br).
Uniqueness
2-Bromohexadecane is unique due to its long carbon chain, which imparts different physical and chemical properties compared to shorter-chain bromides. Its higher molecular weight and hydrophobic nature make it suitable for applications in surfactant and polymer synthesis, where long-chain alkyl groups are desirable .
Properties
CAS No. |
74036-96-7 |
|---|---|
Molecular Formula |
C16H33Br |
Molecular Weight |
305.34 g/mol |
IUPAC Name |
2-bromohexadecane |
InChI |
InChI=1S/C16H33Br/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16H,3-15H2,1-2H3 |
InChI Key |
YEEOQXDOVBYNDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


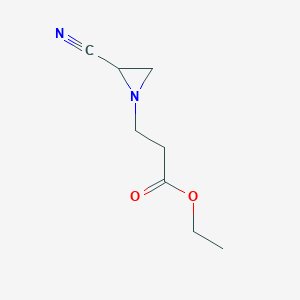
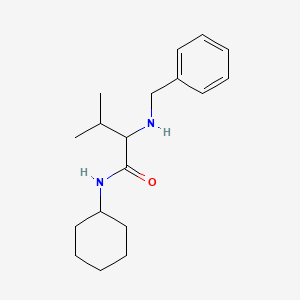
![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/structure/B14456964.png)
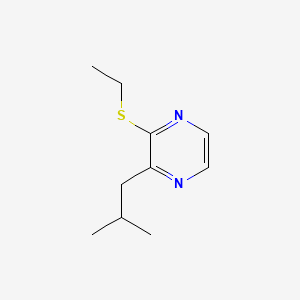
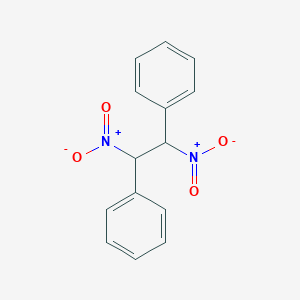
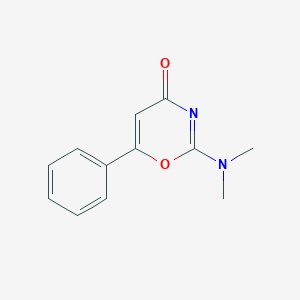
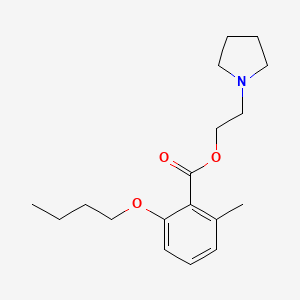
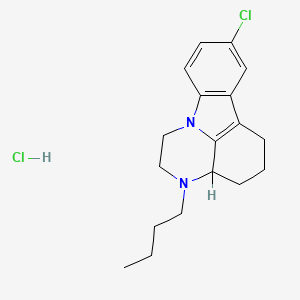
![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)

![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
